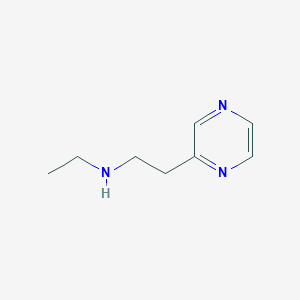

beta-Ethylaminoethylpyrazine

Description

Beta-Ethylaminoethylpyrazine is a pyrazine derivative characterized by a six-membered aromatic heterocyclic ring with two nitrogen atoms at the 1,4 positions. Its structure includes an ethylaminoethyl substituent, which distinguishes it from simpler alkylpyrazines (e.g., 2-ethyl-3-methylpyrazine) . This functional group may enhance its solubility in polar solvents and influence its reactivity in chemical or biological systems.

Pyrazines are widely studied for their roles in pharmaceuticals, agrochemicals, and flavorants. However, specific biological data for this compound remain uncharacterized in the available literature.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-ethyl-2-pyrazin-2-ylethanamine |

InChI |

InChI=1S/C8H13N3/c1-2-9-4-3-8-7-10-5-6-11-8/h5-7,9H,2-4H2,1H3 |

InChI Key |

GPGCODUJSUBUFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Ethyl-3-methylpyrazine

- Structure : Features ethyl and methyl groups at the 2- and 3-positions of the pyrazine ring .

- Applications : Primarily used as a flavoring agent in food industries due to its nutty, roasted aroma .

- Key Differences: Lacks the aminoethyl functional group, resulting in lower polarity and distinct biological applicability compared to beta-Ethylaminoethylpyrazine.

Pyrazine-2-carbohydrazide Derivatives

- Structure : Contains a carbohydrazide moiety at the 2-position .

- Applications : Demonstrated antimycobacterial activity (e.g., against Mycobacterium tuberculosis) and antioxidant properties .

Functional Analogues

Piperazine Derivatives

- Structure : Six-membered ring with two nitrogen atoms at 1,4 positions, similar to pyrazines, but fully saturated .

- Applications : Antihelminthic agents (e.g., benzimidazole-linked piperazines) and central nervous system modulators .

- Key Differences: Piperazines’ saturated structure reduces aromaticity, altering electronic properties and metabolic stability relative to pyrazines like this compound.

Hydrazine-Linked Pyrazines

- Structure : Incorporate hydrazine or hydrazone groups (e.g., 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives) .

- Applications : Selective MAO-B inhibitors and antioxidants, highlighting the pharmacological versatility of nitrogen-rich pyrazine derivatives .

Comparative Analysis Table

Research Findings and Gaps

- Reactivity: The ethylaminoethyl group in this compound may enhance nucleophilic reactivity compared to alkylpyrazines, as seen in analogous hydrazine derivatives .

- Biological Potential: Pyrazinecarboxamides and hydrazine-pyrazines exhibit antimicrobial and enzyme-inhibitory activities, suggesting this compound could be optimized for similar targets .

- Safety Data: Unlike 2-ethyl-3-methylpyrazine (well-characterized for food use), this compound lacks toxicity or ecotoxicological data, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.